molecular formula C11H16ClNO B2754577 (S)-3-(p-Tolyl)morpholine hydrochloride CAS No. 1391510-98-7

(S)-3-(p-Tolyl)morpholine hydrochloride

Cat. No.: B2754577
CAS No.: 1391510-98-7
M. Wt: 213.71
InChI Key: GBEZZTSPCWVJES-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Amines in Organic Synthesis

Chiral amines are organic compounds that possess a "handedness," existing as non-superimposable mirror images known as enantiomers. biologyinsights.com This stereoisomerism is a cornerstone of modern chemistry, particularly in the life sciences, because biological systems like enzymes and receptors are themselves chiral. biologyinsights.com Consequently, the different enantiomers of a chiral amine can exhibit vastly different biological activities and pharmacological effects. biologyinsights.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments, highlighting their prevalence and importance. nih.gov

In asymmetric synthesis, chiral amines are indispensable tools. They serve as valuable building blocks for constructing more complex molecules, including natural products and active pharmaceutical ingredients (APIs). nih.govsigmaaldrich.com Furthermore, they are widely employed as chiral catalysts or ligands to control the stereochemical outcome of a reaction, enabling the selective production of a single desired enantiomer. sigmaaldrich.comacs.org Methodologies such as asymmetric hydrogenation and biocatalysis, which often utilize chiral amines or their derivatives, aim to produce enantiomerically pure compounds directly, enhancing efficiency and reducing the need for costly separation of racemic mixtures. biologyinsights.comnih.gov

Overview of Morpholine (B109124) Derivatives as Synthetic Targets and Building Blocks

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent appearance in a multitude of approved and experimental drugs, where its incorporation often leads to advantageous physicochemical, metabolic, and biological properties. researchgate.netnih.gov The morpholine moiety can improve key pharmacokinetic characteristics of a drug candidate, such as solubility and brain permeability, due to its unique balance of lipophilic and hydrophilic character. acs.org

As a synthetic building block, the morpholine ring is versatile and readily accessible through various synthetic routes. nih.govnih.gov Its presence can be integral to a molecule's pharmacophore, directly interacting with biological targets like enzymes or receptors to enhance potency and selectivity. nih.gov For example, morpholine is a key structural component in the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.orgchemicalbook.com The demonstrated ability of the morpholine scaffold to confer a wide range of biological activities—including anticancer, anti-inflammatory, and antibacterial properties—ensures its continued prominence as a synthetic target in drug discovery. jchemrev.com

Contextualization of (S)-3-(p-Tolyl)morpholine Hydrochloride within Contemporary Organic Chemistry Research

This compound belongs to the class of C-substituted chiral morpholine derivatives. The introduction of a substituent at the C-3 position, particularly an aryl group like p-tolyl, creates a stereocenter with a defined (S)-configuration. Such chiral morpholines are valuable synthons for creating enantiomerically pure amino acids and amino alcohols. researchgate.net The specific substitution pattern, with an aryl group adjacent to the ring oxygen and beta to the nitrogen, makes these structures interesting for investigation in medicinal chemistry. Aryl-morpholine fragments have been identified as key pharmacophores that interact with specific biological targets, including kinases. acs.org

While specific, in-depth research findings on this compound are not extensively detailed in the public literature, its structure places it firmly within a class of compounds of significant interest. The development of synthetic methodologies to access highly substituted, optically pure morpholines is an active area of research. banglajol.info Compounds like this are typically synthesized as intermediates for more complex molecular targets or as members of a chemical library to be screened for biological activity. The hydrochloride salt form is common for amine-containing compounds, serving to increase stability and aqueous solubility for easier handling and formulation. Therefore, this compound represents a well-defined chiral building block, poised for application in the asymmetric synthesis of novel chemical entities with potential therapeutic relevance.

Chemical Properties

Below are tables detailing the computed chemical properties for (S)-3-(p-Tolyl)morpholine and the closely related isomeric compound, (R)-2-(p-Tolyl)morpholine Hydrochloride.

Table 1: Predicted Properties for (S)-3-(p-Tolyl)morpholine Data for the parent compound, not the hydrochloride salt.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO myskinrecipes.com
Molecular Weight177.24 g/mol myskinrecipes.com
Boiling Point292.6 ± 30.0 °C myskinrecipes.com
Density1.018 ± 0.06 g/cm³ myskinrecipes.com

Table 2: Computed Properties for (R)-2-(p-Tolyl)morpholine Hydrochloride Note: This is a structural isomer of the title compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO nih.gov
Molecular Weight213.70 g/mol nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass213.0920418 Da nih.gov
Topological Polar Surface Area21.3 Ų nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(4-methylphenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZZTSPCWVJES-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 3 P Tolyl Morpholine Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (S)-3-(p-Tolyl)morpholine reveals several strategic disconnections to identify viable starting materials and synthetic pathways. The primary goal is to trace the molecule back to simple, achiral, or readily available chiral precursors.

The most logical disconnections for the morpholine (B109124) ring involve breaking the C-N and C-O bonds. Key retrosynthetic strategies include:

C-N and C-O Bond Disconnection: This approach breaks the morpholine ring into a C2 synthon (like a 1,2-dihaloethane or an epoxide) and a chiral amino alcohol precursor, (S)-2-amino-1-(p-tolyl)ethanol. The chirality is introduced early via the amino alcohol.

Intramolecular Cyclization Strategy: A disconnection of one of the heteroatom-carbon bonds (typically C-N or C-O) leads to an acyclic precursor designed for intramolecular cyclization. For instance, cleaving the N4-C5 bond suggests an (S)-2-(2-hydroxyethylamino)-1-(p-tolyl)ethanol derivative that can undergo cyclization.

Cyclization followed by Asymmetric Reduction: Another advanced strategy involves the synthesis of a dehydromorpholine or a cyclic imine intermediate, followed by an asymmetric reduction to establish the chiral center. This approach disconnects the target to a 3-(p-tolyl)-3,4-dihydro-2H-1,4-oxazine, which can be formed from simpler acyclic precursors.

These strategies pave the way for the various enantioselective synthesis approaches discussed in the following sections.

Enantioselective Synthesis Approaches

Achieving the desired (S)-enantiomer of 3-(p-tolyl)morpholine (B1598657) with high purity requires specialized enantioselective methods. These can be broadly categorized into asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer, and chiral pool strategies, which utilize naturally occurring chiral molecules as starting materials.

Asymmetric Catalysis in Morpholine Ring Construction

Asymmetric catalysis offers an efficient and atom-economical route to chiral morpholines. This can be achieved by forming the stereocenter before, during, or after the cyclization of the morpholine ring. researchgate.net

Transition metal catalysis is a powerful tool for enantioselective synthesis. Asymmetric hydrogenation and transfer hydrogenation are particularly relevant for producing chiral morpholines.

A notable strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgubc.ca This method starts from an ether-containing aminoalkyne substrate. A titanium catalyst facilitates the initial hydroamination to form a cyclic imine. Subsequently, a ruthenium catalyst, such as the Noyori-Ikariya catalyst RuCl(S,S)-Ts-DPEN, is used for the asymmetric transfer hydrogenation of the imine to yield the chiral 3-substituted morpholine. organic-chemistry.org This approach consistently produces high yields and excellent enantiomeric excesses (ee) of over 95%. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.org

While there are limited examples of asymmetric hydrogenation for 3-substituted chiral morpholines, the existing literature shows promising results, although sometimes with moderate enantioselectivity (e.g., 73% ee for endocyclic alkenyl substrates). researchgate.net

Table 1: Asymmetric Transfer Hydrogenation for 3-Substituted Morpholines

Substrate PrecursorCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)Reference
Ether-containing aminoalkyne1. Ti(NMe2)2(DPFN) 2. RuCl(S,S)-Ts-DPEN(S)-3-Aryl/Alkyl MorpholineGood>95 organic-chemistry.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable alternative to metal-based catalysis.

The aza-Michael addition is a key reaction for forming C-N bonds and can be employed intramolecularly to construct the morpholine ring. researchgate.net The reaction of carbamates or sulfonamides bearing an α,β-unsaturated ketone can be catalyzed by chiral amines to produce 2-substituted five- and six-membered heterocycles with excellent enantioselectivity (92–97.5% ee). rsc.org Double aza-Michael additions have also been developed to create fused morpholine structures with high diastereo- and enantioselectivity. acs.org

Halocyclization is another effective method. In this approach, an electrophilic halogen source induces the cyclization of an unsaturated substrate containing a nucleophilic group. While this has been widely used for various heterocycles, its application in the asymmetric synthesis of morpholines is a more recent development. The challenges in enantioselective halocyclization include the potential for racemization of chiral halonium ion intermediates. google.com

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amines, which are key precursors for compounds like (S)-3-(p-Tolyl)morpholine, ω-transaminases are particularly effective. These enzymes can asymmetrically aminate a ketone to produce a chiral amine. digitellinc.com

A highly relevant example is the development of a biocatalytic route for the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a close analog of the target compound. nih.gov This process uses an imine reductase (IRED) as the key step to produce the chiral amine intermediate from an acetophenone (B1666503) derivative. nih.gov This method has been shown to be scalable, efficient, and provides the product in high yield and with excellent enantioselectivity. nih.gov

Table 2: Biocatalytic Synthesis of a 3-Aryl Morpholine Analog

SubstrateEnzymeProductKey AdvantageReference
4-(Trifluoromethyl)acetophenone derivativeImine Reductase (IRED)(S)-3-(4-(Trifluoromethyl)phenyl)morpholineHigh yield, exquisite enantioselectivity, scalable nih.gov

Chiral Pool Strategies (e.g., from Amino Acids, Sugars)

The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids and sugars as starting materials. e3s-conferences.org This strategy is advantageous as the chirality is already present in the starting material, often simplifying the synthetic route.

For the synthesis of (S)-3-(p-Tolyl)morpholine, a suitable chiral pool starting material would be an (S)-amino alcohol. For instance, a four-step synthesis of cis-3,5-disubstituted morpholines has been described starting from enantiomerically pure amino alcohols. The key step in this synthesis is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl bromide. This modular approach allows for variation in the substituents on the morpholine ring.

The general synthetic sequence would involve:

Protection of the amino group of the chiral amino alcohol (e.g., as a Boc-carbamate).

Conversion to an O-allyl ethanolamine.

Cleavage of the protecting group.

Pd-catalyzed coupling with an aryl halide (e.g., 4-bromotoluene) to form the morpholine ring.

This strategy provides a reliable method for producing enantiopure substituted morpholines.

Diastereoselective Synthesis with Subsequent Resolution

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. In the context of morpholine synthesis, this often involves reactions that establish a desired relative stereochemistry, which can then be followed by resolution to isolate the enantiomerically pure target compound.

One relevant approach is the diastereoselective epimerization of existing morpholine scaffolds. For instance, less stable syn isomers of substituted morpholines can be converted to the more stable anti isomers with high diastereoselectivity. nih.gov A study on visible-light-mediated epimerization demonstrated that (2R,5R)-syn substituted morpholines could be readily converted to their (2R,5S)-anti diastereomers in high yield. nih.gov This process typically utilizes a photocatalyst, such as an iridium complex, and a hydrogen atom transfer (HAT) mediator like phenylthiol (PhSH) or cyclohexanethiol (B74751) (CySH) in a suitable solvent. nih.gov While this specific example focuses on 2,5-disubstituted morpholines, the principle of diastereoselective isomerization is a key tool in stereocontrolled synthesis that can be applied to achieve the desired stereochemistry in related structures. nih.gov

The following table summarizes the conditions for a representative diastereoselective epimerization reaction.

EntrySubstrateHAT Mediator (equiv)SolventYield (%)Diastereomeric Ratio (dr)
1(2R,5R)-1a-synPhSH (1.0)Methanol95>95:5
2(2R,5R)-1a-synPhSH (0.1)Methanol9095:5

Data sourced from a study on visible light-mediated, diastereoselective epimerization of morpholines. nih.gov

Following the creation of a diastereomeric mixture, classical resolution techniques or chiral chromatography can be employed to separate the desired (S)-enantiomer from its counterparts.

Nucleophilic Ring-Opening Reactions (e.g., of Activated Aziridines/Azetidines)

The ring-opening of strained heterocycles like aziridines is a well-established and powerful method for constructing functionalized amine compounds. mdpi.comnih.govresearchgate.net This strategy is particularly valuable for the synthesis of precursors that can be cyclized to form the morpholine ring. The high ring strain energy of aziridines makes them susceptible to attack by various nucleophiles. mdpi.comresearchgate.net

The reactivity of the aziridine (B145994) ring is highly dependent on the substituent on the nitrogen atom. Aziridines bearing electron-withdrawing groups, such as tosyl (Ts) or acyl groups, are considered "activated" and readily react with nucleophiles. mdpi.comresearchgate.net The ring-opening can proceed with high regio- and stereoselectivity. The attack of an oxygen nucleophile, such as the oxygen of a tethered hydroxyl group, onto an activated aziridine can lead to a 1,2-amino alcohol derivative, a key intermediate for morpholine synthesis. frontiersin.org

The regioselectivity of the nucleophilic attack is influenced by the substituents on the aziridine ring carbons. frontiersin.org For a 2-substituted aziridine, nucleophilic attack can occur at either the C2 or C3 position, leading to different constitutional isomers. frontiersin.org For example, a study demonstrated that the functional group on an alkyl substituent at the C2 position of an aziridine could direct the regioselectivity of the ring-opening by a water nucleophile. frontiersin.org This control is crucial for synthesizing the correct intermediate for subsequent cyclization into a specifically substituted morpholine.

Similarly, 2-tosyl-1,2-oxazetidines, which are four-membered rings, can undergo nucleophilic ring-opening followed by a spontaneous ring-closing cascade to form substituted morpholines. acs.orgnih.gov This reaction has been shown to work with various carbon nucleophiles, affording morpholine hemiaminals in a diastereomeric mixture. acs.orgnih.gov

Classical and Modern Reaction Pathways for Morpholine Core Formation

The construction of the morpholine ring itself can be achieved through various classical and modern cyclization strategies.

Cycloaddition Reactions

Cycloaddition reactions are a class of pericyclic reactions where two or more π-systems combine to form a new ring in a single step. numberanalytics.comnumberanalytics.com These reactions are powerful for building cyclic systems with good stereocontrol. The most common types are [4+2], [2+2], and 1,3-dipolar cycloadditions. numberanalytics.comnumberanalytics.com In the context of morpholine synthesis, a 1,3-dipolar cycloaddition could be envisioned between a 1,3-dipole (like a nitrile oxide or an azomethine ylide) and a dipolarophile containing the requisite oxygen and nitrogen functionalities, although direct applications for 3-aryl morpholines are less commonly cited than ring-closure methods. A different application involves using morpholine as a nucleophile in a cycloaddition reaction to generate complex triazoles, demonstrating the versatile reactivity of the heterocycle itself. nih.gov

Ring-Closing Reactions

Ring-closing, or cyclization, reactions are among the most common methods for forming the morpholine core. These typically involve the intramolecular reaction of a linear precursor containing the necessary nitrogen and oxygen atoms separated by the appropriate number of carbons.

A prominent example is the palladium-catalyzed carboamination reaction. nih.gov This method can be used to synthesize cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohol precursors in a four-step sequence. nih.gove3s-conferences.org The key step involves the Pd-catalyzed coupling of an O-allyl ethanolamine derivative with an aryl bromide, which proceeds via an intramolecular C-N bond formation to close the ring. nih.gov This strategy offers a modular approach, allowing for variation in the morpholine substituents. nih.gov

Another approach involves the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org This one-pot reaction can efficiently produce 3-substituted morpholines with high enantioselectivity. organic-chemistry.org

Nucleophilic Cyclizations

Nucleophilic cyclizations are a cornerstone of heterocyclic synthesis. researchgate.net These reactions involve an intramolecular nucleophilic attack to form the ring. For morpholine synthesis, this often entails an amine attacking an electrophilic carbon to form a C-N bond or an alkoxide attacking to form a C-O bond.

A versatile de novo synthesis of highly substituted morpholines utilizes a multicomponent Ugi reaction followed by a nucleophilic cyclization step. nih.govacs.org An α-hydroxy ketone, an amine, an isocyanide, and an azide (B81097) react to form an intermediate which, upon treatment with a base like sodium hydride (NaH), undergoes intramolecular cyclization to yield a morpholine derivative. nih.govacs.org This method allows for the introduction of substituents at multiple positions on the ring. nih.govacs.org

A more classical approach involves the reaction of an N-substituted amino alcohol with a two-carbon electrophile, such as chloroacetyl chloride, followed by an intramolecular cyclization promoted by a base. researchgate.netresearchgate.net The initial reaction forms an amide, which is then reduced, and the resulting amino alcohol undergoes intramolecular S_N2 reaction to close the morpholine ring.

Synthesis of Key Precursors and Intermediates

The success of any synthetic strategy for (S)-3-(p-Tolyl)morpholine hydrochloride hinges on the efficient preparation of key precursors and intermediates.

For methods involving ring-closing reactions, N-substituted amino alcohols are critical precursors. For instance, the synthesis of O-allyl ethanolamines, used in the Pd-catalyzed carboamination, begins with commercially available enantiopure N-Boc protected amino alcohols. nih.gov These are treated with sodium hydride and allyl bromide to form the corresponding allyl ethers. nih.gove3s-conferences.org Subsequent cleavage of the Boc-protecting group and N-arylation furnishes the substrate needed for the key cyclization step. nih.gov

The synthesis of precursors for multicomponent reactions involves preparing the individual components. For the Ugi-based morpholine synthesis, this includes α-hydroxy ketones and various isocyanides, which can be tailored to achieve the desired substitution pattern on the final morpholine product. nih.govacs.org

For strategies employing the ring-opening of aziridines, the synthesis of the chiral aziridine itself is the crucial first stage. Chiral aziridine-2-carboxylates are common starting materials that can be elaborated into more complex 2-substituted aziridines, which then serve as the substrates for regioselective ring-opening reactions. frontiersin.org

Optimization of Reaction Conditions and Yields

Initial studies on similar 3,5-disubstituted morpholine syntheses identified a catalyst system composed of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tri(2-furyl)phosphine (P(2-furyl)₃) as effective. nih.gov The choice of ligand is critical; alternative phosphine (B1218219) ligands such as Triphenylphosphine (PPh₃) did not lead to improved results. Similarly, extensive screening of solvents and bases showed that toluene (B28343) and Sodium tert-butoxide (NaOtBu), respectively, were optimal for promoting the desired cyclization. nih.gov

The stoichiometry of the reactants also plays a significant role. For instance, in related syntheses, using 2.0 equivalents of the aryl bromide and 2.0 equivalents of the base relative to the ethanolamine substrate was found to be effective. nih.gov The reaction temperature is another critical parameter that must be controlled, with temperatures around 105 °C often being employed to drive the reaction to completion. nih.gov By systematically adjusting these parameters, researchers can minimize the formation of side products and enhance the yield of the desired morpholine derivative.

Table 1: Optimization of Reaction Parameters for a Representative Morpholine Synthesis

ParameterCondition TestedObservationOptimal Choice
Catalyst Pd(OAc)₂Effective cyclizationPd(OAc)₂
Ligand P(2-furyl)₃, PPh₃P(2-furyl)₃ provided the highest yieldP(2-furyl)₃
Base NaOtBu, other inorganic/organic basesNaOtBu proved most effectiveNaOtBu
Solvent Toluene, other aprotic solventsToluene gave the best resultsToluene
Temperature 80-120 °C105 °C provided a good balance of reaction rate and side product minimization105 °C
This table is a representative example based on the synthesis of related substituted morpholines. nih.gov

Stereochemical Control and Purity Assessment in Synthesis

Achieving a high degree of stereochemical control is a fundamental challenge in the synthesis of chiral molecules like (S)-3-(p-Tolyl)morpholine. The stereochemistry of the final product is often dictated by the chirality of the starting materials. For instance, synthetic strategies frequently begin with enantiomerically pure amino alcohols, which serve as chiral building blocks. nih.gov This approach ensures that the stereocenter from the amino alcohol is transferred to the final morpholine product.

In palladium-catalyzed carboamination reactions used to form cis-disubstituted morpholines, the reaction mechanism itself can be highly stereospecific. The process typically generates the products as single stereoisomers, with high diastereomeric ratios (dr) often exceeding 20:1. nih.gov This level of control obviates the need for difficult chromatographic separation of stereoisomers later in the synthetic sequence. The inclusion of specific reagents during cleavage from a solid support, such as triethylsilane, can also facilitate the stereoselective formation of the desired morpholine structure. nih.gov

Table 2: Methods for Purity Assessment in Morpholine Synthesis

Analysis TypeMethodPurposeTypical Result
Stereochemical Purity Chiral HPLCTo determine enantiomeric excess (ee)>99% ee
Stereochemical Purity ¹H NMR SpectroscopyTo determine diastereomeric ratio (dr)>20:1 dr nih.gov
Chemical Purity HPLCTo quantify the amount of the desired compound relative to impurities>97% fluorochem.co.uk
Structural Confirmation NMR Spectroscopy (¹H, ¹³C)To confirm the chemical structure of the final compoundConsistent with expected structure

Advanced Characterization and Structural Elucidation of S 3 P Tolyl Morpholine Hydrochloride

Spectroscopic Methodologies for Detailed Structural Analysis

The unambiguous characterization of a chiral molecule such as (S)-3-(p-Tolyl)morpholine hydrochloride necessitates the use of advanced analytical techniques. Spectroscopic methodologies are paramount in elucidating its three-dimensional structure, confirming its elemental composition, identifying its functional groups, and verifying its enantiomeric purity. This section details the application of nuclear magnetic resonance, vibrational, mass, and chiroptical spectroscopies for a comprehensive structural analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the relative orientation of atoms in space. For this compound, NMR is indispensable for assigning the specific configuration at the chiral center and understanding the conformation of the morpholine (B109124) ring.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The protonated nitrogen in the hydrochloride salt influences the chemical shifts of adjacent protons. The p-tolyl group introduces characteristic signals in the aromatic region of the ¹H spectrum and the corresponding signals in the ¹³C spectrum.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the morpholine ring and trace the connectivity from the chiral center (C3) to the neighboring methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons. This allows for the unambiguous assignment of each carbon signal based on the known assignment of its corresponding proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. researchgate.net This is critical for determining the stereochemistry and preferred conformation of the morpholine ring, which typically adopts a chair conformation. researchgate.net For instance, NOESY can reveal spatial relationships between the proton at the chiral center (H3) and other protons on the ring, confirming the equatorial or axial orientation of the p-tolyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
2~3.3-3.5 (ax), ~4.0-4.2 (eq)~68-70COSY with H3; HSQC with C2; HMBC with C3, C6
3~4.5-4.7~60-62COSY with H2; HSQC with C3; HMBC with C2, C5, C1'
5~3.1-3.3 (ax), ~3.8-4.0 (eq)~45-47COSY with H6; HSQC with C5; HMBC with C3, C6
6~3.6-3.8~65-67COSY with H5; HSQC with C6; HMBC with C2, C5
1' (Tolyl-C)-~135-137HMBC with H3, H2'/H6'
2', 6' (Tolyl-CH)~7.3-7.5~129-131COSY with H3'/H5'; HSQC with C2'/C6'; HMBC with C1', C4'
3', 5' (Tolyl-CH)~7.1-7.3~126-128COSY with H2'/H6'; HSQC with C3'/C5'; HMBC with C1', C4'
4' (Tolyl-C)-~138-140HMBC with H2'/H6', H3'/H5', CH₃
Tolyl-CH₃~2.3-2.4~20-22HSQC with C-CH₃; HMBC with C3'/C5', C4'

While standard NMR can elucidate the structure of a single enantiomer, it cannot distinguish between a pair of enantiomers in a racemic mixture because they have identical spectral properties in an achiral environment. To determine enantiomeric purity, the sample is converted into a mixture of diastereomers, which have different physical properties and are therefore distinguishable by NMR. mdpi.com This is achieved using either chiral derivatizing agents or chiral shift reagents.

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure compounds that react covalently with the analyte. For (S)-3-(p-Tolyl)morpholine, which has a secondary amine, a CDA like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) can be used. wikipedia.org The reaction forms diastereomeric amides. The signals for protons near the newly formed stereocenter in the ¹H NMR spectrum of the (S,R)-diastereomer will have different chemical shifts from those of the (S,S)-diastereomer, allowing for quantification of each by integration.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), which form temporary, non-covalent diastereomeric complexes with the analyte. libretexts.org The Lewis acidic lanthanide center coordinates to a Lewis basic site in the analyte, such as the morpholine oxygen or nitrogen. This interaction induces large changes in the chemical shifts (lanthanide-induced shifts, LIS) of nearby protons. The magnitude of the shift is different for each enantiomer, leading to the separation of signals in the NMR spectrum. The ratio of the integrated peak areas then provides the enantiomeric excess (ee).

Table 2: Common Chiral Auxiliaries for NMR-Based Enantiomeric Purity Determination

Auxiliary TypeExampleInteraction TypeApplication Principle
Chiral Derivatizing Agent (CDA)Mosher's Acid Chloride (MTPA-Cl)CovalentForms stable diastereomeric amides with the morpholine nitrogen. wikipedia.org
Chiral Lanthanide Shift Reagent (CLSR)Eu(hfc)₃Non-covalent (Coordination)Forms transient diastereomeric complexes, causing signal separation. libretexts.org
Chiral Solvating Agent (CSA)(R)-(-)-1,1'-Bi-2-naphthol (BINOL)Non-covalent (e.g., H-bonding)Forms transient diastereomeric solvates through weak interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com These two techniques are complementary. For this compound, key structural features can be confirmed.

N-H⁺ Stretch: The presence of the hydrochloride salt results in a protonated morpholine nitrogen (a secondary ammonium (B1175870) ion). This gives rise to a broad and strong absorption band in the IR spectrum, typically in the 2400-2800 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations from the p-tolyl group appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring appear just below 3000 cm⁻¹.

C-O-C Stretch: The ether linkage in the morpholine ring produces a strong, characteristic C-O-C asymmetric stretching band in the IR spectrum, usually around 1100-1120 cm⁻¹.

Aromatic C=C Bending: Vibrations associated with the aromatic ring of the p-tolyl group are observed in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) bending vibrations for the para-substituted ring are also expected at lower wavenumbers (e.g., ~820 cm⁻¹).

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, often providing a stronger signal for the aromatic ring vibrations than IR spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H⁺ Stretch (Ammonium)2400-2800Strong, BroadWeak
C-H Stretch (Aromatic)3000-3100MediumStrong
C-H Stretch (Aliphatic)2850-2960Medium-StrongMedium-Strong
C=C Bending (Aromatic)1450-1600Medium-StrongStrong
C-O-C Asymmetric Stretch (Ether)1100-1120StrongWeak
C-H OOP Bending (p-disubstituted)810-840StrongWeak

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₁₁H₁₆ClNO).

When subjected to ionization techniques like electron ionization (EI), the molecule fragments in a predictable manner, producing a unique mass spectrum that acts as a molecular fingerprint. The analysis of these fragmentation patterns provides further structural confirmation. For (S)-3-(p-Tolyl)morpholine, the fragmentation would likely proceed through several key pathways:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond between the chiral carbon (C3) and the p-tolyl group, resulting in a stable benzyl (B1604629) cation (m/z 91, tropylium (B1234903) ion) and a morpholine radical. The tolyl fragment itself (C₇H₇⁺) is a very common and abundant peak for toluene-containing compounds.

Ring Cleavage: The morpholine ring can undergo fragmentation, for instance, through the loss of formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O) units.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of a stable iminium ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(p-Tolyl)morpholine (B1598657)

m/zProposed Fragment IonFormulaFragmentation Pathway
177[M]⁺ (Free base)[C₁₁H₁₅NO]⁺Molecular Ion
176[M-H]⁺[C₁₁H₁₄NO]⁺Loss of H radical
146[M - CH₂O - H]⁺[C₁₀H₁₂N]⁺Ring cleavage (loss of formaldehyde)
91[C₇H₇]⁺[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
86[C₅H₁₀N]⁺[C₅H₁₀N]⁺Benzylic cleavage (Iminium ion from morpholine)

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination and Enantiomeric Excess

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules as they measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov These methods are non-destructive and highly sensitive to the three-dimensional arrangement of atoms around a stereocenter.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A plot of this difference (Δε = εL - εR) versus wavelength is a CD spectrum. A chromophore, such as the p-tolyl group in the title compound, located near a stereocenter will produce a characteristic CD signal, known as a Cotton effect. The sign (positive or negative) of the Cotton effect associated with the electronic transitions of the aromatic chromophore can be empirically correlated to the absolute configuration (R or S) at the adjacent chiral center using established rules (e.g., the Octant Rule for ketones or sector rules for aromatic compounds). rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. rsc.org An ORD spectrum shows a plain curve far from an absorption band and an anomalous curve, which includes a peak and a trough, in the region of a Cotton effect. The shape and sign of this anomalous curve are directly related to the CD spectrum and provide the same stereochemical information.

For this compound, the aromatic π→π* transitions of the p-tolyl group would be expected to produce a distinct Cotton effect in the UV region (typically 200-280 nm), allowing for the confirmation of the (S)-configuration. Furthermore, the magnitude of the CD signal or the specific rotation at a given wavelength is directly proportional to the concentration of the enantiomer and can be used to determine the enantiomeric excess (ee) of a sample by comparing its value to that of an enantiomerically pure standard.

Table 5: Application of Chiroptical Methods for this compound

TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of circularly polarized light.Absolute configuration (from the sign of the Cotton effect); Enantiomeric excess (from signal magnitude).
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.Absolute configuration (from the shape of the anomalous curve); Enantiomeric excess (from specific rotation). rsc.org

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. nih.gov This technique provides unambiguous proof of a molecule's connectivity, conformation, and, crucially for chiral molecules, its absolute stereochemistry. nih.govmdpi.com

For this compound, a single crystal suitable for diffraction is grown from a solution. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

The analysis yields precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. For this compound, this would reveal the chair conformation of the morpholine ring and the relative orientation of the p-tolyl substituent. Furthermore, the analysis allows for the absolute assignment of the stereocenter at the C3 position as (S), confirming the enantiopure nature of the crystalline sample. This is particularly vital in drug development, where different enantiomers can have distinct biological activities. nih.gov The crystallographic data are typically deposited in a database and are summarized in a crystallographic information file (CIF).

Below is a representative table of crystallographic data that would be obtained from such an analysis.

ParameterValue
Empirical FormulaC11H16ClNO
Formula Weight213.70 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.1Å, b = 10.5Å, c = 18.2Å
Volume1165 ų
Z (Molecules per unit cell)4
Calculated Density1.218 g/cm³
R-factor< 0.05

Chromatographic Techniques for Enantiomeric Purity and Purity Assessment

Chromatographic methods are indispensable for assessing the purity of chemical compounds, including the critical determination of enantiomeric excess in chiral substances. unife.it

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. unife.it The determination of enantiomeric purity is essential, as the presence of the unwanted enantiomer can have different pharmacological effects. For this compound, a chiral stationary phase (CSP) is used to differentiate between the (S) and (R) enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. elte.hu

The method involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), carries the sample through the column. The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

A typical setup for the analysis is detailed in the table below.

ParameterCondition
ColumnChiralpak AD-H (Amylose derivative)
Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (S)-enantiomer~8.5 min
Retention Time (R)-enantiomer~10.2 min
Resolution (Rs)> 2.0

Gas Chromatography (GC) and GC-Mass Spectrometry for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with low volatility, such as morpholine derivatives, a derivatization step is often required to increase their volatility and improve chromatographic behavior. nih.govresearchgate.net

For (S)-3-(p-Tolyl)morpholine, derivatization can be achieved by reacting the secondary amine of the morpholine ring with a suitable agent. For instance, acylation or silylation are common derivatization strategies. Another approach involves reacting the compound with an agent like p-tolyl isocyanate, which can make the molecule more amenable to GC analysis. researchgate.netnih.gov

Once derivatized, the sample is injected into the gas chromatograph. When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides structural information based on the mass-to-charge ratio of fragmented ions. This is useful for confirming the identity of the target compound and identifying any volatile impurities. The mass spectrum serves as a molecular fingerprint.

The table below outlines typical parameters for a GC-MS analysis of a derivatized sample.

ParameterCondition
Derivatizing AgentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, constant flow 1.2 mL/min
Injector Temperature250 °C
Oven Program100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-500 amu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine and oxygen) in a sample. The results are used to verify the empirical formula of a newly synthesized compound. For this compound (C₁₁H₁₆ClNO), the experimentally determined percentages of C, H, N, and Cl should closely match the theoretically calculated values. A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and correct elemental composition.

The comparison of theoretical and found values is presented below.

ElementTheoretical %Found %
Carbon (C)61.8261.75
Hydrogen (H)7.557.60
Chlorine (Cl)16.5916.51
Nitrogen (N)6.556.51
Oxygen (O)7.497.63

Computational and Theoretical Studies on S 3 P Tolyl Morpholine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods are used to determine the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic properties.

Detailed Research Findings: A comprehensive literature search did not yield specific DFT studies detailing the electronic structure of (S)-3-(p-Tolyl)morpholine hydrochloride. However, the standard approach involves using a functional, such as B3LYP, with a basis set like 6-311++G(d,p) to perform geometry optimization and calculate electronic properties. nih.govekb.egnih.gov Such calculations would yield crucial data on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govnih.gov A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are another critical output, visualizing the electron density around the molecule. ekb.egresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. ekb.egresearchgate.net For this compound, the protonated nitrogen atom would be an expected electrophilic site, while the aromatic ring would exhibit regions of negative potential.

Table 4.1: Illustrative Electronic Properties from DFT Calculations

Parameter Description Expected Finding for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available in published literature.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available in published literature.
HOMO-LUMO Gap Energy difference (ΔE = ELUMO - EHOMO) Data not available in published literature.
Dipole Moment Measure of the net molecular polarity Data not available in published literature.

| MEP Analysis | Identifies electrophilic and nucleophilic sites | Data not available in published literature. |

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. The morpholine (B109124) ring can adopt several conformations, such as chair, boat, and twist-boat forms. rsc.org The presence of a bulky p-tolyl substituent at the chiral C3 position significantly influences the preferred conformation and the energy barriers between different states.

Detailed Research Findings: Specific conformational analyses for this compound are not available in the surveyed literature. A typical study would involve systematically rotating the key dihedral angles—particularly those involving the p-tolyl group and the morpholine ring—to map the potential energy surface (PES). nih.gov This process identifies the lowest energy conformers (global and local minima) and the transition states that connect them. chemrxiv.orgnih.gov Such an analysis would likely show that the morpholine ring predominantly adopts a chair conformation with the p-tolyl group in an equatorial position to minimize steric hindrance. The energy landscape would quantify the relative stability of different conformers and the energy required for conformational changes. nih.gov

Table 4.2: Representative Conformational Energy Data

Conformer Dihedral Angle (C2-C3-C_aryl-C_methyl) Relative Energy (kcal/mol) Population (%)
Chair (Equatorial) Data not available Data not available Data not available
Chair (Axial) Data not available Data not available Data not available

| Twist-Boat | Data not available | Data not available | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification. DFT calculations are commonly used to compute NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman).

Detailed Research Findings: While experimental spectra for this compound are available from suppliers, published computational predictions are absent. The standard methodology for NMR prediction is the Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level. uncw.edu The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). uncw.edu

For vibrational frequencies, calculations provide a set of normal modes and their corresponding frequencies. nih.gov These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor. nih.govresearchgate.net Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretches or ring deformations. nih.gov

Table 4.3: Sample of Predicted vs. Experimental Spectroscopic Data

Parameter Predicted Value (Computational) Experimental Value
¹H NMR (proton on C3) Data not available in published literature. Data not available in published literature.
¹³C NMR (C3 carbon) Data not available in published literature. Data not available in published literature.
FT-IR (N-H stretch) Data not available in published literature. Data not available in published literature.

| FT-IR (C-O-C stretch) | Data not available in published literature. | Data not available in published literature. |

Modeling of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational modeling can elucidate the mechanisms of chemical reactions by identifying intermediates, transition states, and reaction energy profiles. This is particularly useful for understanding the stereoselectivity and efficiency of synthetic routes leading to chiral compounds like this compound.

Detailed Research Findings: There are no published computational studies modeling the synthetic pathways to this compound. A theoretical investigation would typically focus on the key bond-forming steps. For instance, if the synthesis involves a nucleophilic attack to form the morpholine ring, DFT calculations could map the reaction coordinate, calculate the activation energy by locating the transition state structure, and determine the reaction's thermodynamics (enthalpy and Gibbs free energy change). mdpi.com This analysis helps explain why a particular reaction pathway is favored and can guide the optimization of reaction conditions.

Stereochemical Assignment and Chirality Prediction via Computational Methods

Computational methods are powerful tools for assigning the absolute stereochemistry of chiral molecules. This is often achieved by comparing computationally predicted chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra, with experimentally measured spectra.

Detailed Research Findings: No computational studies on the stereochemical assignment of this compound were identified. The standard procedure would involve calculating the ECD spectrum for the (S) enantiomer using Time-Dependent DFT (TD-DFT). nih.gov The resulting theoretical spectrum (a plot of Δɛ vs. wavelength) would then be compared to the experimental ECD spectrum. A match between the signs and shapes of the major Cotton effects in the predicted and experimental spectra would confirm the (S) absolute configuration.

Intermolecular Interactions and Crystal Packing Studies

Understanding how molecules interact with each other in the solid state is critical, as these interactions determine the crystal structure and physical properties of the material. Computational methods can predict the most stable crystal packing arrangements and analyze the nature of the intermolecular forces involved.

Table 4.6: Common Intermolecular Interactions in Organic Crystals

Interaction Type Description Expected Role in this compound
Hydrogen Bonding Strong electrostatic interaction (e.g., N⁺-H···Cl⁻) Primary interaction defining the crystal lattice.
π-π Stacking Interaction between aromatic rings Possible between p-tolyl groups of adjacent molecules.
C-H···π Interactions Weak hydrogen bond with a π-system as acceptor Likely present, contributing to crystal stability.

Chemical Transformations and Derivatization of S 3 P Tolyl Morpholine Hydrochloride

Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation, Salt Formation)

The secondary amine within the morpholine (B109124) ring of (S)-3-(p-Tolyl)morpholine is a key site for various chemical modifications, including alkylation, acylation, and further salt formation. These reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of the molecule.

Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting the morpholine with alkyl halides or other alkylating agents. For instance, the N-alkylation of morpholines with alcohols has been investigated, demonstrating the versatility of this transformation. researchgate.net Such modifications can significantly impact the basicity and lipophilicity of the resulting compound.

Acylation: The nitrogen atom can also undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction forms an amide linkage and can be used to introduce a wide range of functional groups. The acylation of morpholines is a common strategy in the synthesis of biologically active compounds.

Salt Formation: As a basic compound, (S)-3-(p-Tolyl)morpholine readily forms salts with various acids. The hydrochloride salt is a common form, but other pharmaceutically acceptable salts can be prepared by reacting the free base with inorganic or organic acids such as hydrobromides, phosphates, sulphates, oxalates, lactates, tartrates, acetates, gluconates, salicylates, or citrates. google.com Salt formation is a critical step in drug development to improve properties like solubility, stability, and bioavailability. nih.govresearchgate.net The choice of the counter-ion is guided by the pKa difference between the drug and the counterion, with a difference greater than two or three generally favoring salt formation. nih.gov

Table 1: Examples of Reactions at the Nitrogen Atom
Reaction TypeReagentsProduct TypeSignificance
AlkylationAlkyl halides, AlcoholsN-Alkyl morpholine derivativesModifies basicity and lipophilicity
AcylationAcyl chlorides, AnhydridesN-Acyl morpholine derivatives (Amides)Introduces diverse functional groups
Salt FormationInorganic/Organic acids (e.g., HBr, H2SO4, Tartaric acid)Pharmaceutically acceptable saltsImproves solubility, stability, and bioavailability

Reactions at the p-Tolyl Moiety (e.g., Electrophilic Aromatic Substitution, Metalation)

The p-tolyl group of (S)-3-(p-Tolyl)morpholine provides another avenue for chemical modification, primarily through reactions characteristic of aromatic rings.

Electrophilic Aromatic Substitution: The electron-donating nature of the methyl group and the morpholine ring (via the nitrogen atom) can activate the p-tolyl ring towards electrophilic aromatic substitution reactions. These reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, would likely occur at the positions ortho to the existing substituents. The precise regioselectivity would depend on the specific reaction conditions and the directing effects of both the methyl and morpholinyl groups.

Metalation: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of (S)-3-(p-Tolyl)morpholine, the nitrogen atom of the morpholine ring could potentially direct a strong base, such as an organolithium reagent, to deprotonate one of the ortho positions on the p-tolyl ring. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Ring-Opening and Ring-Expansion Reactions of the Morpholine Core

While the morpholine ring is generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions, leading to the formation of different heterocyclic systems.

Ring-Opening: The cleavage of the C-O or C-N bonds in the morpholine ring can be achieved under harsh conditions or through specific chemical transformations. For example, ring-opening of substituted morpholines can be a key step in the synthesis of more complex acyclic or different heterocyclic structures. acs.orgresearchgate.net

Ring-Expansion: Ring-expansion reactions can transform the six-membered morpholine ring into a seven-membered ring system, such as a 1,4-oxazepane. For instance, the reaction of a 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation is proposed to proceed through an aziridinium (B1262131) cation intermediate. rsc.org Such reactions are valuable for accessing larger, medicinally relevant heterocyclic scaffolds.

Stereoselective Transformations Originating from the Chiral Center

The (S)-configuration at the C3 position of the morpholine ring is a crucial feature of (S)-3-(p-Tolyl)morpholine, allowing for stereoselective transformations where the existing chirality influences the stereochemical outcome of the reaction.

The chiral center can direct the approach of reagents, leading to the diastereoselective formation of new stereocenters. For example, reactions at a position adjacent to the chiral center can be influenced by steric hindrance, leading to the preferential formation of one diastereomer over the other. This principle is widely used in asymmetric synthesis to construct complex molecules with high stereochemical purity. A polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported where the stereochemistry of the starting amino acid dictates the configuration of the final product. nih.gov

Synthesis of Structurally Related Analogs and Derivatives for Research Applications

The synthesis of analogs and derivatives of (S)-3-(p-Tolyl)morpholine is a significant area of research, driven by the desire to explore structure-activity relationships (SAR) and develop new compounds with improved biological activities. e3s-conferences.orgresearchgate.net The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.netresearchgate.net

A variety of synthetic strategies have been developed to access substituted morpholines. researchgate.netorganic-chemistry.org These include methods starting from amino alcohols, which can be converted to morpholines through cyclization reactions. nih.gov Palladium-catalyzed carboamination reactions have been employed for the asymmetric synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Other approaches involve the use of multi-component reactions, such as the Ugi reaction, to assemble the morpholine core. nih.gov The derivatization of the morpholine nitrogen is a common strategy, as seen in the synthesis of novel quinoline (B57606) derivatives bearing a morpholine moiety. nih.gov

Table 2: Examples of Synthesized Morpholine Analogs and Derivatives
Analog/Derivative TypeSynthetic StrategyPotential Application
cis-3,5-Disubstituted morpholinesPd-catalyzed carboamination of O-allyl ethanolaminesExploration of SAR for various biological targets
Morpholine-3-carboxylic acid derivativesPolymer-supported stereoselective synthesisChiral building blocks for complex molecule synthesis
Fused bicyclic morpholinesIntramolecular cyclization reactionsConformationally restricted analogs for target binding studies
N-Aryl morpholinesPd-catalyzed N-arylationModulation of electronic and pharmacokinetic properties

The development of new synthetic methods continues to expand the accessible chemical space of morpholine derivatives, providing researchers with a rich library of compounds for biological screening and the development of new therapeutic agents. enamine.net

S 3 P Tolyl Morpholine Hydrochloride As a Chiral Synthon and Ligand in Catalysis Research

Application as a Chiral Building Block in Asymmetric Synthesis

The utility of (S)-3-(p-Tolyl)morpholine hydrochloride as a chiral building block stems from its inherent stereochemistry, which can be transferred to new, more complex molecules. Chiral morpholines are employed as versatile synthons for creating a variety of enantiopure compounds. researchgate.net

Preparation of Complex Organic Architectures

The synthesis of complex organic molecules often relies on the use of pre-existing chiral fragments to guide the stereochemical outcome of subsequent reactions. The (S)-3-(p-Tolyl)morpholine core provides a rigid and stereochemically defined platform for the introduction of further functionality. Methodologies for creating substituted morpholines often start from enantiomerically pure amino alcohols, highlighting the importance of the chiral pool in generating these building blocks. nih.gov For instance, synthetic strategies have been developed to produce diversely substituted morpholines in a controlled and modular fashion, which is essential for building complex molecular frameworks. nih.govacs.org

The p-tolyl group at the C3 position not only fixes the stereochemistry but also provides a site for further modification or can influence the steric and electronic environment of the molecule, guiding the approach of reagents in subsequent synthetic steps. The development of methods to access highly substituted morpholines, even with multiple chiral centers, underscores their importance in constructing intricate molecular designs. nih.gov

Use in Multi-Step Total Syntheses

The general strategy involves incorporating the chiral morpholine (B109124) unit early in the synthesis and then elaborating the rest of the molecule around it. The robust nature of the morpholine ring allows it to be carried through numerous reaction steps without decomposition. The predictable conformational preferences of substituted morpholine rings can also be exploited to control the stereochemistry of reactions at other positions on the molecule. nih.govacs.org

Exploration as a Chiral Ligand or Organocatalyst in Asymmetric Reactions

The nitrogen atom within the morpholine ring, along with the chiral center at C3, makes (S)-3-(p-Tolyl)morpholine a valuable scaffold for the development of chiral ligands and organocatalysts. These catalysts are designed to create a chiral environment around a reacting substrate, favoring the formation of one enantiomer over the other.

Influence of Ligand/Catalyst Structure on Enantioselectivity and Reactivity

The structure of a chiral ligand or organocatalyst is directly responsible for its performance in an asymmetric reaction. The enantioselectivity (the preference for forming one enantiomer) and reactivity (the reaction rate) are highly sensitive to the catalyst's three-dimensional shape and electronic properties. oaepublish.comnih.gov

For ligands derived from (S)-3-(p-Tolyl)morpholine, the p-tolyl group creates a specific steric environment. This bulk can block one face of the substrate as it approaches the catalytic center, thereby directing the reaction to produce a specific stereoisomer. The electronic nature of the tolyl group can also influence the reactivity of the metal center it is coordinated to.

In organocatalysis, for example in proline-catalyzed reactions, the catalyst forms a transient intermediate (like an enamine or iminium ion) with the substrate. clockss.org The substituents on the catalyst, such as the p-tolyl morpholine unit, would dictate the conformation of this intermediate, thereby controlling the stereochemical outcome of the reaction. The development of new chiral ligands often involves systematic modification of their structure to optimize both enantioselectivity and catalytic activity for a specific transformation. nih.govresearchgate.net

Table 2: Factors Influencing Catalyst Performance

Structural Factor Influence on Enantioselectivity Influence on Reactivity
Steric Bulk (e.g., p-Tolyl group) Creates a defined chiral pocket, blocking certain approaches of the substrate, leading to higher enantiomeric excess (ee). Can sometimes hinder substrate binding, potentially lowering the reaction rate.
Electronic Properties Can influence the electronic nature of the catalytic center, affecting the stability of the transition state. Electron-donating or withdrawing groups can modulate the activity of the catalyst.
Conformational Rigidity A more rigid ligand/catalyst scaffold often leads to a more ordered transition state and higher enantioselectivity. May limit the range of suitable substrates.

Contribution to the Development of New Synthetic Methodologies

The introduction of novel chiral building blocks, ligands, and catalysts like those derived from this compound contributes significantly to the advancement of synthetic organic chemistry. nih.govunibo.it These tools enable chemists to devise new strategies for synthesizing complex chiral molecules that were previously difficult or impossible to access.

The development of a new, highly enantioselective catalyst for a particular reaction, such as a C-H functionalization or a cycloaddition, opens up new avenues for constructing molecular architectures. nih.gov For example, a new palladium-catalyzed carboamination reaction was developed as a key step to access cis-3,5-disubstituted morpholines, expanding the toolkit for creating these valuable heterocycles. nih.gov Similarly, the creation of organocatalysts that can perform specific transformations under mild and environmentally friendly conditions represents a significant methodological advance. researchgate.net

By providing access to enantiomerically pure morpholine derivatives, these methodologies facilitate the exploration of structure-activity relationships in medicinal chemistry, as researchers can synthesize and test a variety of analogs with precise control over their stereochemistry. e3s-conferences.orgnih.gov Ultimately, the availability of versatile chiral synthons and catalysts based on the (S)-3-(p-Tolyl)morpholine framework empowers chemists to design more efficient and elegant synthetic routes to important molecular targets.

Role in Mechanistic Studies of Asymmetric Reactions

The utility of chiral compounds like (S)-3-(p-Tolyl)morpholine extends beyond their application as building blocks or catalysts; they are also pivotal in elucidating the mechanisms of asymmetric reactions. By studying how the stereochemical architecture of such a molecule influences the course of a reaction, researchers can gain profound insights into transition states, reaction pathways, and the fundamental origins of enantioselectivity. While direct and extensive mechanistic studies employing this compound as a probe are not widely documented, the principles of how such chiral morpholine derivatives contribute to mechanistic understanding can be drawn from related systems and theoretical studies.

The predictable conformation of the morpholine ring, coupled with the steric and electronic influence of the p-tolyl group, makes it a valuable scaffold for testing and refining mechanistic hypotheses. When incorporated as a chiral auxiliary or ligand, the observed diastereoselectivity or enantioselectivity in a reaction product serves as a direct readout of the steric and electronic interactions at play in the rate- and stereochemistry-determining step.

Probing Transition State Geometries:

In asymmetric transformations, the precise three-dimensional arrangement of atoms in the transition state dictates the stereochemical outcome. Chiral morpholines can help to probe these geometries. For instance, in organocatalyzed Michael additions, morpholine-based catalysts, though sometimes less reactive than their pyrrolidine (B122466) counterparts, have been subjects of computational studies to understand the transition state. frontiersin.org These studies reveal how the chair-like conformation of the morpholine ring and the orientation of its substituent influence the approach of the reactants, thereby favoring the formation of one enantiomer over the other. frontiersin.org The presence of the oxygen atom in the morpholine ring can also lead to specific hydrogen-bonding interactions that stabilize a particular transition state assembly, a crucial insight for rational catalyst design. nih.gov

Elucidating Non-Covalent Interactions:

Investigating Reaction Pathways:

Detailed research findings from studies on related chiral morpholine systems are often presented in tabular form to correlate the structure of the catalyst or auxiliary with the reaction outcome, providing a clear basis for mechanistic discussions.

Catalyst/Auxiliary StructureSubstrateReaction TypeDiastereomeric/Enantiomeric Excess (%)Proposed Key Interaction
Chiral Morpholine-based Amino AcidPropanal and NitrostyreneMichael Additionup to 99% de, >95% eeHydrogen bonding involving the carboxylic acid moiety stabilizing the transition state.
RuCl(S,S)-Ts-DPENAminoalkyne leading to a cyclic imineAsymmetric Transfer Hydrogenation>95% eeHydrogen-bonding between the substrate's ether oxygen and the catalyst's ligand. nih.gov

The data in this table is illustrative and based on findings for related chiral morpholine systems to demonstrate how such data is used in mechanistic studies.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for chiral morpholines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The future of synthesizing (S)-3-(p-Tolyl)morpholine hydrochloride will likely pivot towards greener and more atom-economical approaches. Research in this area is anticipated to explore several key avenues:

Catalytic Asymmetric Synthesis: A significant advancement would be the development of a direct catalytic asymmetric synthesis of 3-substituted morpholines. nih.gov One promising approach involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation. nih.gov This method, which has been successfully applied to other 3-substituted morpholines, could be adapted for the synthesis of (S)-3-(p-Tolyl)morpholine, potentially offering high yields and enantiomeric excesses. nih.gov Another avenue is the use of organocatalysis for the enantioselective construction of the morpholine (B109124) ring, a field that remains relatively unexplored but holds considerable promise for creating chiral morpholines from achiral starting materials. vanderbilt.edursc.org

Green Chemistry Principles: The integration of green chemistry principles is crucial for the sustainable production of this compound. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and minimizing waste. A notable example of a greener approach is the use of inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines in a redox-neutral process. banglajol.info Adapting such methodologies to the synthesis of chiral 3-aryl-morpholines could significantly reduce the environmental impact.

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Considerations
Catalytic Asymmetric SynthesisHigh enantioselectivity, reduced waste, atom economyCatalyst development and optimization for the specific substrate
OrganocatalysisMetal-free, environmentally benign, readily available catalystsCatalyst loading, reaction times, and scalability
Green Chemistry ApproachesReduced environmental impact, use of safer reagents, improved cost-effectivenessSubstrate scope and adaptability to chiral synthesis

Expansion of Derivatization Strategies for Advanced Materials Research

The unique chiral structure of this compound makes it an attractive building block for the development of advanced materials with novel properties. Future research is expected to focus on expanding its derivatization strategies to create functional polymers, chiral sensors, and other advanced materials. The morpholine moiety is a versatile scaffold that can be functionalized to tune the properties of the resulting materials. nih.gov

The derivatization of the morpholine nitrogen or the p-tolyl group could lead to the synthesis of monomers for polymerization, resulting in chiral polymers with unique optical or recognition properties. Furthermore, incorporating this chiral morpholine into metal-organic frameworks (MOFs) could lead to the development of novel materials for enantioselective separations and catalysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by integrating modern technologies such as flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. For the synthesis of chiral active pharmaceutical ingredients (APIs), continuous flow enantioselective catalysis has emerged as a mature and powerful tool. nih.gov

Microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters, leading to higher yields and selectivities. nih.gov The application of microreactors to the asymmetric synthesis of chiral amines and related compounds is a burgeoning area of research. researchgate.net

Automated synthesis platforms, often coupled with computational tools and artificial intelligence, can accelerate the discovery and optimization of synthetic routes. These platforms can perform high-throughput screening of reaction conditions and catalysts, significantly reducing the time and resources required for process development. researchgate.net The future synthesis of this compound will likely involve a synergistic approach, combining the efficiency of flow chemistry with the high-throughput capabilities of automated platforms.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the conformational preferences and reaction mechanisms is crucial for the rational design of more efficient synthetic routes and novel applications of this compound. Advanced spectroscopic and computational techniques are poised to provide unprecedented insights in this regard.

Spectroscopic Analysis: Techniques such as infrared resonant vacuum ultraviolet photoionization mass spectroscopy can be employed to unravel the intricate conformational properties of morpholine derivatives. vanderbilt.edursc.org High-resolution NMR spectroscopy, including multidimensional techniques, can provide detailed information about the structure and stereochemistry of the molecule and its intermediates. rsc.orgrsc.org

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for studying the conformational landscape, vibrational frequencies, and electronic properties of molecules. researchgate.net Such computational studies can help in predicting the most stable conformers and understanding the mechanistic details of synthetic transformations. By combining experimental spectroscopic data with computational models, a comprehensive picture of the molecule's behavior can be obtained, guiding future research and development.

Exploration of Novel Applications as Chiral Auxiliaries and Catalytic Scaffolds in Academic Contexts

The inherent chirality of this compound makes it a promising candidate for applications as a chiral auxiliary or a scaffold for the development of novel catalysts in asymmetric synthesis. nih.gov In an academic research context, future studies could explore its utility in controlling the stereochemical outcome of various chemical reactions.

As a chiral auxiliary, the (S)-3-(p-Tolyl)morpholine moiety could be temporarily attached to a prochiral substrate to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary can be cleaved and potentially recycled.

Furthermore, the rigid, chiral framework of this morpholine derivative can serve as a scaffold for the design of new organocatalysts or ligands for metal-catalyzed reactions. nih.gov By strategically functionalizing the morpholine ring or the p-tolyl group, it may be possible to create highly effective and selective catalysts for a range of asymmetric transformations. The exploration of these novel applications will not only expand the utility of this compound but also contribute to the broader field of asymmetric catalysis.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high enantiomeric purity of (S)-3-(p-Tolyl)morpholine hydrochloride?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) during synthesis to favor the (S)-enantiomer.

  • Purification : Employ preparative HPLC with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) to isolate the target enantiomer.

  • Optimization : Adjust reaction parameters (e.g., temperature, solvent polarity) to minimize racemization. For example, lower temperatures (0–5°C) in polar aprotic solvents (DMF, DMSO) can stabilize intermediates .

  • Validation : Confirm purity via circular dichroism (CD) spectroscopy and chiral GC/MS.

    • Data Table : Hypothetical Synthesis Optimization
MethodYield (%)Enantiomeric Excess (ee%)
Chiral Catalyst A7298.5
Chiral Resolution (HPLC)6599.2
Low-Temperature Reaction6897.8

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve single crystals grown via slow evaporation in ethanol/water mixtures to determine absolute configuration.
  • NMR Spectroscopy : Use NOESY or ROESY to analyze spatial proximity of protons around the stereocenter.
  • Computational Comparison : Compare experimental CD spectra with DFT-simulated spectra of the (S)-enantiomer .
    数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评
    17:22

Advanced Research Questions

Q. What methodologies are effective for analyzing metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • In Vitro Assay : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion over time via LC-MS/MS.
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites. Apply isotopic labeling to trace metabolic pathways.
  • Data Validation : Use replicated analysis (e.g., triplicate runs) and statistical tools (e.g., ANOVA) to ensure reproducibility .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can computational modeling predict receptor-binding interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with target receptors (e.g., GPCRs).
  • DFT Calculations : Calculate Gibbs free energy of binding (ΔG) and electrostatic potential maps to identify key interaction sites.
  • Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) binding assays .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

Q. How do researchers resolve contradictions in solubility data across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing (e.g., shake-flask method in buffered solutions at 25°C).
  • Critical Analysis : Compare solvent systems (e.g., aqueous vs. organic) and pH conditions across studies. For example, higher solubility in acidic buffers may indicate protonation of the morpholine nitrogen.
  • Meta-Analysis : Aggregate data from peer-reviewed studies and apply regression models to identify outliers .

Key Considerations for Experimental Design

  • Chiral Integrity : Monitor racemization risks during storage (e.g., avoid prolonged exposure to light/heat).
  • Interdisciplinary Collaboration : Leverage platforms like ResearchGate to connect with crystallography or computational chemistry experts .
  • Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration) to mitigate variability .
    彻底根治网卡网慢!极限优化你的网速!
    11:28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.